molecular formula C17H16N4O4S B2443845 N-(6-methylpyridin-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide CAS No. 1170245-93-8

N-(6-methylpyridin-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2443845
CAS No.: 1170245-93-8
M. Wt: 372.4
InChI Key: MCXOLYFRDRDRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylpyridin-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiprotozoal Agents

One area of application for related compounds involves the development of antiprotozoal agents. For example, derivatives of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal pathogens such as T. b. rhodesiense and P. falciparum, indicative of their potential as antiprotozoal agents (Ismail et al., 2004).

Synthesis and Structural Characterization

The synthesis and structural characterization of similar furan and pyridine-containing compounds have been extensively studied, demonstrating the versatility of these compounds as intermediates in organic synthesis. For instance, the synthesis of N-(quinolin-6-yl)furan-2-carboxamide and its further transformation into thiazolo[5,4-f]quinoline derivatives via treatment with P2S5 in anhydrous pyridine showcases the potential for creating a variety of structurally diverse molecules with potential biological activities (El’chaninov & Aleksandrov, 2017).

Non-Linear Optical (NLO) Properties

Compounds bearing the furan and pyridine moieties have also been investigated for their non-linear optical properties and molecular docking analyses, suggesting their potential application in the development of materials with specific optical properties and as ligands in the design of new drugs targeting tubulin polymerization, which is a mechanism of action relevant to anticancer activity (Jayarajan et al., 2019).

Polymorphism and Pharmaceutical Applications

Polymorphism studies of related sulfapyridine derivatives, such as the discovery of new polymorphic forms obtained from different solvents, highlight the importance of such investigations for pharmaceutical applications, where different crystalline forms can have distinct physical properties and bioavailability profiles (Pan & Englert, 2013).

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of N-pyridyl derivatives of benzothiazine carboxamides has provided insights into the influence of the spatial arrangement of benzothiazine and pyridine fragments on their analgesic and anti-inflammatory properties, underscoring the potential of these compounds in the development of new therapeutic agents (Ukrainets et al., 2019).

Corrosion Inhibition

Furthermore, some derivatives have been evaluated as corrosion inhibitors for metals, suggesting an additional application in industrial settings where metal preservation is critical. The inhibitory effects of certain furan and pyridine-containing compounds against mild steel corrosion in acidic media have been documented, showing the potential for these molecules to be developed into effective corrosion inhibitors (Sappani & Karthikeyan, 2014).

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-12-4-2-6-15(20-12)21-17(22)14-7-8-16(25-14)26(23,24)19-11-13-5-3-9-18-10-13/h2-10,19H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXOLYFRDRDRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.